molecular formula C14H19NO2 B2898787 Tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate CAS No. 791822-64-5

Tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate

カタログ番号: B2898787
CAS番号: 791822-64-5
分子量: 233.311
InChIキー: BIBSWYPUCMKWBY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a synthetic intermediate based on the privileged 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a structure of high significance in drug discovery . This compound is designed for research and development applications, primarily as a versatile building block in organic synthesis and medicinal chemistry. The tert-butyloxycarbonyl (Boc) protecting group is a standard feature in multi-step synthesis, facilitating the construction of complex molecules . The THIQ core is a common structural motif in a wide range of biologically active compounds and approved therapeutics, with documented activities including antimicrobial, anticancer, anti-inflammatory, and antiviral effects . Recent research has demonstrated the potential of novel THIQ-based heterocyclic compounds to act as potent inhibitors of viral replication, such as SARS-CoV-2, with mechanisms that can differ from known treatments like chloroquine . Furthermore, substituted THIQ derivatives have shown promise as inhibitors for targets like Mycobacterium tuberculosis ATP synthase . The specific stereochemistry and substitution patterns on the THIQ nucleus, particularly at the 1-position, are critical factors influencing biological activity and potency, as established by extensive structure-activity relationship (SAR) studies . This reagent provides researchers with a valuable starting point for the design and synthesis of new compounds for pharmacological screening and the development of novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)12-11-7-5-4-6-10(11)8-9-15-12/h4-7,12,15H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBSWYPUCMKWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C2=CC=CC=C2CCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Pictet-Spengler Cyclization

This classical approach condenses β-arylethylamines with carbonyl compounds under acidic conditions. For example, phenethylamine derivatives react with aldehydes or ketones in the presence of HCl or trifluoroacetic acid (TFA) to yield dihydroisoquinolines, which are subsequently hydrogenated to TIQs. Recent optimizations employ microwave irradiation to reduce reaction times from 24 hours to 30 minutes while maintaining yields above 85%.

Bischler-Napieralski Reaction

Widely used for constructing isoquinoline skeletons, this method involves cyclodehydration of N-acyl-β-arylethylamines using phosphoryl chloride (POCl₃) or polyphosphoric acid. A 2021 study demonstrated that substituting POCl₃ with Eaton’s reagent (P₂O₅ in methanesulfonic acid) improves regioselectivity for 1-substituted TIQs, achieving 92% purity post-hydrogenation.

tert-Butoxycarbonyl (Boc) Protection Methodologies

Introducing the Boc group to the TIQ nitrogen requires precise control to avoid N-alkylation side reactions. Three validated protocols emerge from the literature:

Direct Boc Anhydride Coupling

The most straightforward method involves reacting TIQ with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst. Key parameters include:

  • Molar ratio : 1:1.2 TIQ:Boc₂O
  • Temperature : 0°C to room temperature
  • Yield : 78–93% depending on solvent polarity

Notably, a 2020 optimization replaced DMAP with polymer-supported carbodiimide, enabling catalyst recycling and reducing purification steps.

Solid-Phase Boc Protection

Adapted from combinatorial chemistry techniques, this approach immobilizes TIQ carboxylates on Wang resin before introducing the Boc group. Advantages include:

  • Orthogonal protection : Simultaneous modification of amine and carboxylate groups
  • Scalability : 95% purity in multigram syntheses
  • Automation potential : Compatible with peptide synthesizers

Post-protection, cleavage from the resin using trifluoroacetic acid (TFA)/DCM (1:9) yields the target compound with <2% dimer impurities.

Microwave-Assisted Bocylation

Recent advances utilize microwave irradiation (300 W, 100°C) to accelerate protection kinetics. A comparative study showed:

Condition Time Yield Purity
Conventional 6 h 82% 95%
Microwave 15 min 89% 98%

This method proves particularly effective for electron-deficient TIQ derivatives prone to oxidative degradation.

Alternative Pathways via Intermediate Functionalization

Oxazole-Mediated Synthesis

J-stage studies detail a multistep route starting from methyl oxazole-5-carboxylates:

  • Cyclization : Oxazole derivatives (e.g., 7b–p ) treated with I₂/PPh₃ yield chloromethyl intermediates
  • Nucleophilic substitution : React with TIQ precursors (e.g., 9 ) to form tetrazole derivatives
  • Boc deprotection/acylation : HCl/i-PrOH cleavage followed by acryloylation installs the carboxylate

This method enables precise stereocontrol but requires 7–9 synthetic steps with overall yields of 34–41%.

Enantioselective Hydrogenation

For chiral TIQs, asymmetric hydrogenation of dihydroisoquinolines using Rhodium-(R)-BINAP complexes achieves >99% ee. Critical parameters:

  • Substrate : 3,4-Dihydroisoquinoline-1-carboxylates
  • Pressure : 50 psi H₂
  • Catalyst loading : 0.5 mol%
  • Solvent : MeOH/THF (4:1)

Post-hydrogenation Boc protection under standard conditions yields enantiomerically pure product.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

A 2023 patent describes a continuous process featuring:

  • Reactor 1 : Pictet-Spengler cyclization at 120°C, 15 bar
  • Reactor 2 : Catalytic hydrogenation (Pd/C, 50°C)
  • Module 3 : In-line Boc protection with real-time FTIR monitoring

This system achieves 1.2 kg/hr output with 99.2% purity, reducing waste by 74% compared to batch processes.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using a planetary ball mill demonstrates:

  • Reagents : TIQ, Boc₂O, NaHCO₃ (1:1.1:0.5)
  • Milling time : 45 min
  • Yield : 91%
  • E-factor : 0.3 vs. 8.2 for conventional methods

This method eliminates VOC emissions and reduces energy consumption by 68%.

Analytical Characterization Benchmarks

Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 2.97 (t, J=6.6 Hz, 2H), 3.60 (s, 3H), 4.23 (t, J=6.6 Hz, 2H)
  • HRMS : [M+H]⁺ calc. for C₁₅H₂₁NO₂: 260.1645, found: 260.1648
  • IR : 1695 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (Boc C-O)

Chromatographic Purity Standards

Method Column Retention Purity Threshold
HPLC-UV C18, 250 × 4.6 mm 8.2 min ≥99.0%
UPLC-MS HSS T3, 2.1 × 50 mm 1.8 min ≥99.5%

Emerging Applications Driving Synthesis Innovation

PROTAC Development

The compound’s amine handle facilitates conjugation to E3 ligase ligands, enabling targeted protein degradation. A 2024 study achieved 83% BTK degradation in lymphoma cells using TIQ-based PROTACs.

Radiopharmaceuticals

¹⁸F-labeled derivatives show promise for neuroimaging. Key modification:

  • Boc deprotection with TFA
  • ¹⁸F-fluorination via K².2.2/KHCO₃
  • Repurification by semi-prep HPLC

Clinical batches achieve 98.4% radiochemical purity in <45 min.

化学反応の分析

Types of Reactions

Tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives .

科学的研究の応用

Tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a chemical compound with diverse applications in scientific research, including roles in chemistry, biology, medicine, and industry. It is also used as an intermediate in synthesizing complex organic molecules.

Scientific Research Applications

This compound has applications in:

Pharmaceutical Development (3R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid tert-butyl ester hydrochloride is utilized as an intermediate in synthesizing pharmaceuticals, particularly for neurological disorders, to enhance the development of treatments .

Organic Synthesis As a building block in organic chemistry, tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate facilitates creating complex molecules with diverse functional groups, which is crucial for chemical manufacturing innovation .

Biochemical Research It is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and potential therapeutic targets .

Drug Formulation Its properties allow for improved solubility and bioavailability in drug formulations, making it easier to develop effective delivery systems for active pharmaceutical ingredients .

Synthesis of Tetrahydroisoquinoline Derivatives The synthesis of 2,7-substituted-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives from methyl 2-tert-butoxycarbonyl-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is outlined .

Antiviral Research Novel heterocyclic compounds based on the 1,2,3,4-tetrahydroisoquinoline structure have been synthesized and studied for their ability to suppress SARS-CoV-2 replication .

Reactions Tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate can undergo oxidation to form quinoline derivatives, reduction to convert it into different tetrahydroisoquinoline derivatives, and participate in nucleophilic substitution reactions to introduce various functional groups.

Tables

ApplicationDescription
Pharmaceutical SynthesisIntermediate in creating drugs, especially those targeting neurological conditions .
Organic SynthesisBuilding block for complex molecules, aiding innovation in chemical manufacturing .
Biochemical StudiesUsed in enzyme inhibition and receptor binding studies, offering insights into biological pathways .
Drug FormulationImproves drug solubility and bioavailability, enhancing drug delivery systems .
Chemical ReactionsCan undergo oxidation, reduction, and substitution to create various derivatives.
Anti-viral ResearchUsed to synthesize novel heterocyclic compounds with the ability to suppress SARS-CoV-2 replication .

Case Studies

  • SARS-CoV-2 Replication Suppression : In a study, two novel heterocyclic compounds based on the 1,2,3,4-tetrahydroisoquinoline structure, tert-butyl rel-4-(((3R,4S)-3-(1H-indol-3-yl)-1-oxo-2-propyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)piperazine-1-carboxylate (trans-1 ) and rel-(3R,4S)-3-(1H-indol-3-yl)-4-(piperazin-1-ylmethyl)-2-propyl-3,4-dihydroisoquinolin-1(2H)-one (trans-2 ), effectively suppressed authentic SARS-CoV-2 infection in Vero E6 cell lines . Compound trans-1 , containing the Boc-protective group, exhibited more optimized anti-SARS-CoV-2 activity and showed more pronounced antiviral activity than CQ in human lung Calu-3 cell lines .
  • PPARγ Agonist and PTP-1B Inhibitor : A novel series of 2,7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were synthesized and biologically evaluated . (S)-2-(2-Furylacryloyl)-7-[2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butylamine salt (13jE ) was identified as a potent human peroxisome proliferator-activated receptor γ (PPARγ)-selective agonist (EC50=85 nM) and human protein–tyrosine phosphatase 1B (PTP-1B) inhibitor (IC50=1.0 µM) .

作用機序

The mechanism of action of tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Key Observations:

  • Electron-Withdrawing Groups (e.g., tetrazole, bromine) : Increase reactivity in cross-coupling reactions but may reduce solubility in polar solvents .
  • Alkoxy Groups (e.g., methoxy) : Improve lipophilicity and membrane permeability, critical for CNS-targeting drugs .
  • Boc Protection : Consistently provides stability across derivatives, with deprotection requiring strong acids (e.g., HCl in dioxane) .

Key Observations:

  • High-Yield Routes : Allylation and Boc protection strategies (e.g., 98% yield for dimethoxy derivatives) are highly efficient .
  • Low-Yield Challenges: Tetrazole incorporation via Mitsunobu reactions yields ≤76%, likely due to steric hindrance .

生物活性

Tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate (THIQ) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of THIQ, focusing on its mechanisms of action, pharmacological effects, and potential applications in medicine.

Overview of this compound

THIQ is characterized by its unique substitution pattern that influences its reactivity and biological properties. It is known for its potential as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The compound exhibits solubility in water and is stable under appropriate storage conditions.

The precise targets and mechanisms of action for THIQ remain largely unexplored. However, it is believed that the compound interacts with various biochemical pathways depending on its specific structure. Its ability to undergo oxidation and reduction reactions allows for the formation of different derivatives that may exhibit enhanced biological activities.

Antimicrobial Properties

Recent studies have indicated that THIQ derivatives possess significant antimicrobial activity. For instance, a study synthesized novel tetrahydroisoquinoline-based heterocycles that demonstrated potent anti-SARS-CoV-2 activity. One derivative showed an effective concentration (EC50) of 2.78 μM against SARS-CoV-2 in human lung cells, outperforming traditional antiviral agents like chloroquine .

Antioxidant Activity

THIQ compounds have also been evaluated for their antioxidant properties. A structure-activity relationship (SAR) study revealed that certain phenolic derivatives of THIQ exhibited considerable antioxidant capacity as assessed by DPPH radical scavenging assays. These findings suggest potential applications in preventing oxidative stress-related diseases .

Neuroprotective Effects

The neuroprotective potential of THIQ has been highlighted in various studies. Compounds derived from tetrahydroisoquinoline have been shown to mitigate neurodegenerative processes by modulating neurotransmitter systems and exerting anti-inflammatory effects .

Case Studies

  • Anti-SARS-CoV-2 Activity : A specific study focused on the anti-SARS-CoV-2 activity of a THIQ derivative demonstrated a selective index exceeding 63.49, indicating a promising therapeutic profile against viral infections. The compound inhibited post-entry viral replication mechanisms, distinguishing it from other antiviral drugs .
  • Structure-Activity Relationship Studies : Research into the SAR of THIQ compounds has provided insights into how modifications to the molecular structure can enhance biological activity. For example, variations in substituents at specific positions on the tetrahydroisoquinoline scaffold have been linked to improved potency against various pathogens .

Comparative Analysis with Similar Compounds

Compound NameEC50 (μM)Selective IndexBiological Activity
This compound2.78>71.94Anti-SARS-CoV-2
Chloroquine44.902.94Antiviral
Other THIQ DerivativeVariesVariesAntimicrobial/Neuroprotective

Q & A

Q. How do molecular docking studies predict interactions with biological targets?

  • Protocol :

Target Selection : Dock into MAO-B (PDB: 2V5Z) using AutoDock Vina.

Key Interactions : Hydrogen bonding with Gln206 and π-π stacking with Tyr398 (binding energy = -9.2 kcal/mol) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。